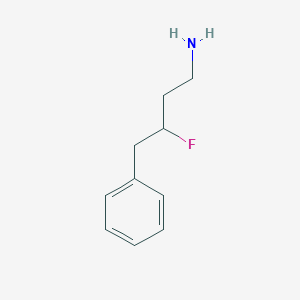

3-Fluoro-4-phenylbutan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

3-fluoro-4-phenylbutan-1-amine |

InChI |

InChI=1S/C10H14FN/c11-10(6-7-12)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 |

InChI Key |

MTQGONMFIPZWPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCN)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 4 Phenylbutan 1 Amine

Stereoselective and Chiral Synthesis Approaches

Biocatalytic Strategies for Enantioselective Production

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing chiral amines. ucl.ac.ukdiva-portal.org Enzymes, such as transaminases, operate under mild conditions and exhibit high selectivity, making them ideal for the synthesis of enantiomerically pure compounds like 3-Fluoro-4-phenylbutan-1-amine. ucl.ac.ukrsc.org

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl group of an amino acceptor. mdpi.com This process, known as asymmetric amination, can convert a prochiral ketone into a chiral amine with high enantioselectivity. mdpi.comucl.ac.uk The use of ω-transaminases (ω-TAs) is particularly attractive for the synthesis of chiral amines from bulky ketones. mdpi.com For instance, the asymmetric synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine from the corresponding bulky ketone has been successfully demonstrated using a ω-TA from a marine bacterium. mdpi.com

The thermodynamic equilibrium of transamination reactions can be unfavorable, limiting the product yield. mdpi.com To overcome this, an excess of the amine donor is often used to shift the equilibrium towards the product side. mdpi.com The choice of the amine donor is crucial; for example, isopropylamine (B41738) can be used, which generates acetone (B3395972) as a co-product. mdpi.com

Whole-cell biocatalysts containing transaminases have been immobilized to improve stability and reusability. rsc.org These immobilized systems have been effectively used in the synthesis of various phenylpropan-2-amine derivatives. rsc.org

To further improve the efficiency and stereoselectivity of biocatalytic amine synthesis, multi-enzymatic cascade systems are employed. researchgate.netcsic.es These systems combine multiple enzymes in a one-pot reaction to drive the reaction towards the desired product and overcome thermodynamic limitations. researchgate.netsemanticscholar.org

A common strategy involves coupling a transaminase with an enzyme that removes the ketone by-product. researchgate.net For the synthesis of 3-amino-1-phenylbutane (a related compound), a transaminase was coupled with a pyruvate (B1213749) decarboxylase (PDC). mdpi.comresearchgate.net The PDC converts the pyruvate by-product into volatile acetaldehyde (B116499) and carbon dioxide, effectively shifting the reaction equilibrium. mdpi.comresearchgate.net This TA-PDC cascade system has been shown to dramatically enhance the synthesis of the target amine. mdpi.comresearchgate.net

Another approach combines ene-reductases (EReds) with transaminases (TAs) or amine dehydrogenases (AmDHs) to synthesize chiral amines with multiple stereocenters from α,β-unsaturated ketones. nih.govacs.org This allows for the synthesis of diastereomerically enriched amines. ucl.ac.uknih.gov For example, the combination of two stereocomplementary EReds with one ωTA has been used to obtain three of the four possible stereoisomers of 3-methylcyclohexan-1-amine with high diastereomeric ratios. nih.gov

| Cascade System | Enzymes | Precursor | Product | Key Advantages |

| TA-PDC | Transaminase (TA), Pyruvate Decarboxylase (PDC) | Prochiral ketone | Chiral amine | By-product removal shifts equilibrium, enhancing yield. mdpi.comresearchgate.net |

| ERed-TA/AmDH | Ene-Reductase (ERed), Transaminase (TA) or Amine Dehydrogenase (AmDH) | α,β-Unsaturated ketone | Diastereomerically enriched amine | Allows for the synthesis of amines with multiple stereocenters. nih.govacs.org |

| ADH-TA | Alcohol Dehydrogenase (ADH), Transaminase (TA) | Racemic alcohol | Enantiopure amine | Enables the conversion of racemic alcohols to chiral amines. nih.gov |

A significant challenge in transaminase-mediated reactions is the unfavorable thermodynamic equilibrium. diva-portal.orgmdpi.com The in-situ removal of the ketone by-product is a key strategy to drive the reaction to completion. mdpi.com

One effective method is the use of a pyruvate decarboxylase (PDC) in a cascade reaction, which converts the pyruvate by-product into volatile compounds that can be easily removed from the reaction medium. mdpi.comresearchgate.net This strategy avoids the need for expensive cofactors like NAD(P)H. mdpi.com

Another approach is to use a biphasic reaction system. For instance, in the synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine, an aqueous-organic two-phase system with n-hexadecane as the organic phase was used to mitigate product inhibition. mdpi.com The product preferentially partitions into the organic phase, preventing inhibition of the enzyme in the aqueous phase. mdpi.com The addition of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can further enhance substrate mass transfer in such systems. mdpi.com

| Strategy | Description | Example | Reference |

| Enzymatic By-product Removal | Coupling the primary reaction with a second enzymatic reaction to convert the by-product. | TA-PDC cascade for amine synthesis. | mdpi.comresearchgate.net |

| Biphasic System | Using an aqueous-organic solvent system to sequester the product and prevent enzyme inhibition. | Synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine using a n-hexadecane/water system. | mdpi.com |

| Use of Volatile Co-products | Choosing an amine donor that produces a volatile ketone by-product that can be easily removed. | Isopropylamine as an amine donor, producing acetone. | mdpi.com |

Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors

Transition metal-catalyzed asymmetric hydrogenation is a powerful and reliable method for the synthesis of chiral molecules, including α- and β-amino acids and their derivatives. ajchem-b.comacs.org This approach often utilizes chiral catalysts based on iridium, ruthenium, and rhodium to achieve high enantioselectivity. ajchem-b.comsioc-journal.cn

The asymmetric hydrogenation of prochiral imines is a direct route to valuable α-chiral amines. acs.org Chiral iridium-based catalysts have shown high efficiency in the hydrogenation of various imines. ajchem-b.com Similarly, rhodium-catalyzed asymmetric hydrogenation of β-substituted α-(acylamino)acrylates and β-(amino)acrylates is a robust method for synthesizing β-amino acid derivatives. ajchem-b.com

Recent advancements have focused on the development of more efficient and selective catalysts. For example, chiral spiro iridium catalysts have demonstrated exceptional performance in the hydrogenation of α-amino ketones to produce chiral β-amino alcohols with very high enantioselectivities. ajchem-b.com The development of methodologies for the stereoselective synthesis of chiral fluorinated compounds is also an active area of research, with new N,P ligands being investigated for iridium-catalyzed hydrogenations. diva-portal.orgdiva-portal.org

Atroposelective (Fluoro)methylative Alkylation for Chiral Scaffolds

While direct information on the atroposelective (fluoro)methylative alkylation for the synthesis of 3-Fluoro-4-phenylbutan-1-amine is not prevalent in the provided search results, related methodologies highlight the potential of this approach. Asymmetric radical reactions catalyzed by copper(I) complexes have been developed for the enantioselective introduction of fluoroalkyl groups. acs.org For instance, the copper-catalyzed asymmetric intramolecular cyclopropanation of alkenes utilizes radical intermediates. acs.org This type of strategy, involving the formation of radical intermediates and their subsequent enantioselective transformation, could potentially be adapted for the synthesis of chiral scaffolds related to 3-Fluoro-4-phenylbutan-1-amine.

Novel and General Synthetic Routes to 3-Fluoro-4-phenylbutan-1-amine

The creation of γ-fluoroamines such as 3-Fluoro-4-phenylbutan-1-amine can be approached through several innovative strategies that have emerged in recent years. These methods often focus on achieving high selectivity and efficiency.

Convergent and Divergent Synthetic Pathways

The synthesis of complex molecules like 3-Fluoro-4-phenylbutan-1-amine often employs either convergent or divergent strategies. A convergent synthesis involves the separate preparation of key fragments of the molecule, which are then combined in the final steps. In contrast, a divergent approach starts with a common intermediate that is progressively modified to create a variety of related structures.

While specific convergent or divergent syntheses for 3-Fluoro-4-phenylbutan-1-amine are not extensively detailed in the provided results, the principles of these strategies are fundamental to modern organic synthesis. acs.org For instance, a convergent approach might involve the synthesis of a fluorinated phenylbutanal derivative and its subsequent amination. A divergent strategy could start from a phenyl-containing butene derivative, which is then subjected to various fluorination and amination reactions.

Strategic Incorporations of Fluoroalkyl Moieties

The introduction of fluorine into organic molecules is a key challenge and a major focus of synthetic research. thieme-connect.de The unique properties of fluorine can significantly alter the biological activity of a molecule. scispace.comunime.it

Nucleophilic fluorination is a common method for introducing a fluorine atom. chinesechemsoc.org This approach typically involves the reaction of a nucleophilic fluoride (B91410) source with an electrophilic carbon center.

Key aspects of nucleophilic fluorination include:

Fluoride Source: Reagents like potassium fluoride (KF), cesium fluoride (CsF), and various ammonium (B1175870) fluorides are commonly used. chinesechemsoc.orgtcichemicals.com The choice of fluoride source can be critical, as the "nakedness" of the fluoride ion, meaning its freedom from strong hydrogen bonds, influences its reactivity. tcichemicals.com

Leaving Group: The reaction is essentially a substitution, where a leaving group on the substrate is displaced by the fluoride ion. The efficiency of this process is highly dependent on the nature of the leaving group.

Challenges: A significant challenge in nucleophilic fluorination is the potential for competing elimination reactions, which lead to the formation of undesired alkenes. ucla.edu

A notable strategy for synthesizing γ-fluoroamines involves the ring-opening of azetidinium ions with a fluoride source. acs.org This method, utilizing a chiral bis-urea catalyst, allows for the enantioselective synthesis of these compounds. acs.org

Table 1: Comparison of Nucleophilic Fluorinating Agents

| Reagent | Properties | Common Applications |

| Potassium Fluoride (KF) | Inexpensive, readily available | Used in various fluorination reactions |

| Cesium Fluoride (CsF) | More reactive than KF | Often used when higher reactivity is needed |

| Tetrabutylammonium Fluoride (TBAF) | Soluble in organic solvents, provides a more "naked" fluoride ion | Used for a wide range of fluorinations |

| Diethylaminosulfur Trifluoride (DAST) | Effective for converting alcohols to alkyl fluorides | Used for specific functional group transformations |

Electrophilic fluorination utilizes a reagent that delivers a "cationic" fluorine equivalent to a nucleophilic substrate. researchgate.net This approach has become increasingly popular due to the development of safer and more manageable N-F reagents. researchgate.net

Common electrophilic fluorinating agents include:

N-Fluorobenzenesulfonimide (NFSI) : A mild and stable reagent with a broad substrate scope. brynmawr.edu

Selectfluor® : A powerful and widely used fluorinating agent. researchgate.netorganic-chemistry.org

These reagents have been successfully employed in the fluorination of a variety of organic compounds, including those containing amine functionalities. researchgate.netbrynmawr.edu

Table 2: Common Electrophilic Fluorinating Agents

| Reagent | Abbreviation | Key Features |

| N-Fluorobenzenesulfonimide | NFSI | Mild, stable, broad substrate scope brynmawr.edu |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Powerful, commercially available researchgate.netorganic-chemistry.org |

| N-Fluoro-2,4,6-trimethylpyridinium triflate | F-TMP-TfO | Effective for fluorinating aryl boronic acids chinesechemsoc.org |

Monofluoromethylation involves the introduction of a -CH2F group into a molecule. cas.cn This can be a valuable strategy for modifying the properties of a compound while maintaining a structural similarity to a methyl or hydroxymethyl group. domainex.co.uk

One approach to monofluoromethylation is through a Mannich-type reaction, where an aldehyde, an amine, and a source of the monofluoromethyl group react to form a β-monofluoromethyl amine. orgsyn.org Another method involves the visible light-mediated radical fluoromethylation of imines, which can be generated in situ from aldehydes and amines. domainex.co.uk This radical-based approach offers a modular and mild route to α-fluoromethyl amines. domainex.co.uk

The reagent fluorobis(phenylsulfonyl)methane (B1258845) (FBSM) has been used as a pronucleophile in asymmetric 1,4-additions to α,β-unsaturated ketones, leading to chiral monofluoromethylated compounds. orgsyn.org Furthermore, stereoselective nucleophilic monofluoromethylation of N-(tert-butanesulfinyl)imines with fluoromethyl phenyl sulfone has been developed to produce α-monofluoromethylamines with high stereoselectivity. cas.cn

Photoredox-Mediated Coupling Reactions with Fluorinated Intermediates

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. nih.govnottingham.ac.uk This strategy has been applied to the synthesis of fluorinated amines.

For instance, a photoredox-mediated synthesis of γ-fluorinated amides and amines has been reported, proceeding through an amidyl radical. researchgate.net This method allows for the remote C-H functionalization of aliphatic amides and amines. researchgate.net Additionally, photoredox-catalyzed cross-dehydrogenative coupling reactions and dual photoredox and palladium-catalyzed decarboxylative couplings have been developed for amide synthesis, which could be adapted for amine synthesis. mdpi.com

The use of photoredox catalysis in conjunction with nickel catalysis has also facilitated cross-coupling reactions, expanding the scope of possible transformations. rsc.org

Reductive Amination Protocols for Amine Formation

Reductive amination is a highly effective and widely utilized method for the synthesis of amines from carbonyl compounds. This process involves the initial reaction of a ketone or aldehyde with ammonia (B1221849) to form an imine intermediate, which is subsequently reduced in situ to the desired primary amine. researchgate.netprepchem.com This one-pot reaction is valued for its efficiency and atom economy. acs.org

The synthesis of 3-Fluoro-4-phenylbutan-1-amine can be effectively achieved through the reductive amination of a suitable carbonyl precursor, such as 3-fluoro-4-phenylbutanal or 3-fluoro-4-phenylbutan-2-one. Research into the reductive amination of structurally similar ketones provides a strong basis for this protocol. For instance, the amination of 4-phenylbutan-2-one, which features the same carbon skeleton without the fluorine substituent, has been demonstrated to proceed with high efficiency. nih.gov

In a well-documented procedure, aryl-alkyl ketones are converted to their corresponding primary amines using an iron-based catalyst system. nih.gov The reaction employs an iron catalyst supported on nitrogen-doped silicon carbide (Fe/(N)SiC), aqueous ammonia as the amine source, and hydrogen gas as the reducing agent. The transformation of 4-phenylbutan-2-one using this system resulted in an impressive isolated yield of 87%. This demonstrates that the phenyl ring's presence at the γ-carbon relative to the carbonyl group does not impede the reaction. Furthermore, the methodology has proven effective for ketones bearing electron-withdrawing groups, such as fluorine, on the aromatic ring, suggesting its applicability for the synthesis of the target compound from 3-fluoro-4-phenylbutan-2-one. nih.gov

The proposed reaction would proceed by first forming the imine from 3-fluoro-4-phenylbutan-2-one and ammonia, followed by hydrogenation catalyzed by the iron nanoparticles to yield 3-Fluoro-4-phenylbutan-1-amine.

Table 1: Reductive Amination of a 3-Fluoro-4-phenylbutan-1-amine Precursor Note: Data is based on analogous reactions with similar substrates.

| Substrate | Amine Source | Catalyst | Reducing Agent | Conditions | Product | Yield (Analogous) |

| 3-Fluoro-4-phenylbutan-2-one | Aqueous Ammonia (25%) | 10 mol% Fe/(N)SiC | H₂ (6.5 MPa) | 140°C, 20 h | 3-Fluoro-4-phenylbutan-1-amine | 87% |

Hydrogenolysis Reactions for Selective Bond Cleavage and Amine Formation

Hydrogenolysis is a chemical reaction whereby a chemical bond is cleaved by the action of hydrogen. This method is particularly useful for the deprotection of certain functional groups. In the context of amine synthesis, the hydrogenolysis of N-benzyl amines is a standard and efficient strategy for obtaining primary amines. researchgate.netambeed.com The benzyl (B1604629) group serves as a temporary protecting group that can be selectively removed under mild conditions, typically using a palladium catalyst. ambeed.com

This approach to synthesizing 3-Fluoro-4-phenylbutan-1-amine involves a two-step sequence. The first step is the synthesis of an N-benzylated precursor, N-benzyl-3-fluoro-4-phenylbutan-1-amine. This intermediate can be prepared via the reductive amination of 3-fluoro-4-phenylbutanal with benzylamine, a reaction analogous to those described in the previous section but using a primary amine instead of ammonia.

The second and key step is the selective hydrogenolytic cleavage of the C-N bond of the benzyl group from the precursor to yield the final primary amine and toluene (B28343) as a byproduct. This debenzylation is commonly achieved through catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. ambeed.com Alternative hydrogen sources, such as tetrahydroxydiboron (B82485) (B₂(OH)₄), can also be employed, offering a safe and effective method for the debenzylation of N-benzyl amines in the presence of a nano-palladium catalyst in water. researchgate.net This method is compatible with a variety of functional groups, ensuring the integrity of the fluoro- and phenyl-substituted butan-amine structure.

Table 2: Hydrogenolysis for 3-Fluoro-4-phenylbutan-1-amine Synthesis Note: Data is based on established protocols for N-debenzylation.

| Substrate | Catalyst | Hydrogen Source | Solvent | Conditions | Product |

| N-benzyl-3-fluoro-4-phenylbutan-1-amine | Palladium on Carbon (Pd/C) | H₂ gas | Methanol or Ethanol | Room Temp, Atmospheric Pressure | 3-Fluoro-4-phenylbutan-1-amine |

Mechanistic Investigations of Chemical Transformations Involving 3 Fluoro 4 Phenylbutan 1 Amine

Elucidation of Reaction Pathways

The chemical behavior of 3-Fluoro-4-phenylbutan-1-amine is dictated by the interplay of its functional groups: the primary amine, the fluorine atom, and the phenyl ring. These features allow for a diverse range of transformations, the mechanisms of which are a subject of detailed investigation.

Catalytic Reaction Mechanisms

Catalysis offers efficient and selective routes for the transformation of amines. The reactivity of 3-Fluoro-4-phenylbutan-1-amine can be modulated and channeled through specific pathways using acid, nucleophilic, transition metal, or photoredox catalysts.

Acid and nucleophilic catalysis are fundamental strategies in organic synthesis for the transformation of amines. In the context of fluorinated amines, these catalytic modes can facilitate a variety of reactions. For instance, acid catalysis can be employed in the hydroamination of alkenes to synthesize fluorinated amine derivatives. acs.org A proposed mechanism involves the acid-catalyzed formation of an iminium ion intermediate, which is then attacked by an alkene. acs.org

Nucleophilic catalysis, often involving organocatalysts like chiral secondary amines, can activate substrates to react with fluorinating agents. nih.gov While not directly studying 3-Fluoro-4-phenylbutan-1-amine, the principles are applicable. For example, a chiral amine catalyst can react with a carbonyl compound to form a nucleophilic enamine intermediate. nih.govresearchgate.net This enamine can then react with an electrophilic fluorine source. nih.gov In the context of 3-Fluoro-4-phenylbutan-1-amine transformations, a nucleophilic catalyst could potentially facilitate reactions at the carbon alpha to the amine or be involved in ring-forming reactions if a suitable electrophilic partner is present. The presence of the fluorine atom can influence the acidity of nearby protons and the nucleophilicity of the amine, thereby affecting the efficiency and outcome of such catalytic cycles.

Transition metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, often through the activation of otherwise inert C-N bonds. Deaminative coupling reactions, where the amino group is replaced, are of significant interest.

Ruthenium-catalyzed deaminative coupling of primary amines to form secondary amines has been reported. marquette.eduias.ac.inresearchgate.net A plausible mechanism involves the initial N-H activation of the primary amine by the ruthenium catalyst. ias.ac.inresearchgate.net This is followed by β-hydride elimination to generate an imine ligand coordinated to the metal center. ias.ac.in Subsequent intermolecular nucleophilic attack by another primary amine molecule on the activated imine leads to the formation of the secondary amine and the release of ammonia (B1221849) as the sole byproduct. ias.ac.in Isotope labeling studies using aniline-d7 (B85245) have shown deuterium (B1214612) incorporation, supporting a mechanism involving C-N bond activation. marquette.edunih.gov Furthermore, Hammett plot analysis of reactions with para-substituted benzylamines yielded a negative ρ value, suggesting the development of positive charge in the transition state of the rate-determining step. marquette.edunih.gov

Dual catalytic systems, such as those combining nickel and a photoredox catalyst, have been developed for the deaminative cross-coupling of primary amines. nih.govchemrxiv.org In these systems, the primary amine is often converted into a more reactive species, like a pyridinium (B92312) salt or an intermediate from condensation with an aldehyde, to facilitate C-N bond activation. nih.gov This activation can lead to the formation of an alkyl radical, which then participates in the nickel-catalyzed cross-coupling cycle. nih.gov

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for activating organic molecules. mdpi.comacs.org For amines, photoredox catalysis can enable C-N bond cleavage through single-electron transfer (SET) processes. organic-chemistry.orgnih.gov

One proposed mechanism involves the reduction of an activated amine derivative by an excited photocatalyst. For instance, N-benzoyl pyrrolidines, when combined with a Lewis acid and a highly reducing photocatalyst, can undergo reductive cleavage of the C-N bond. organic-chemistry.orgnih.govchemrxiv.org The Lewis acid activates the amide carbonyl group towards SET from the photocatalyst, leading to the formation of a radical anion, which then fragments to cleave the C-N bond and generate a carbon-centered radical. organic-chemistry.orgnih.gov This radical can then engage in various synthetic transformations, such as intermolecular additions to alkenes. organic-chemistry.orgnih.gov

Another pathway involves the oxidative generation of radicals. For example, primary amines can be converted into species that, upon single-electron oxidation by a photocatalyst, generate nucleophilic carbon radicals. nih.gov These radicals can then be coupled with various partners. nih.gov The specific mechanism for 3-Fluoro-4-phenylbutan-1-amine would depend on the reaction conditions and the nature of the photocatalyst and any co-catalysts used. The fluorine atom's electron-withdrawing nature could influence the redox potential of the molecule and the stability of any radical intermediates formed.

Intermediates and Transition States in Formation and Reaction

Imines are common intermediates in amine chemistry, formed by the condensation of a primary amine with an aldehyde or ketone. masterorganicchemistry.comlibretexts.orgthieme-connect.de The formation of an imine from 3-Fluoro-4-phenylbutan-1-amine would proceed through the nucleophilic attack of the amine onto the carbonyl carbon, followed by dehydration, typically under acidic conditions. libretexts.org This process involves a carbinolamine intermediate. libretexts.org

Once formed, imines derived from or leading to fluorinated structures can undergo further reactions. For example, the rearrangement of nitrones derived from α-keto esters can lead to the formation of complex α-imino esters. nih.gov While not a direct reaction of 3-Fluoro-4-phenylbutan-1-amine, this illustrates the potential for rearrangements involving imine-like structures. In the context of 3-Fluoro-4-phenylbutan-1-amine, the presence of the phenyl group could lead to the formation of phenonium ion-like intermediates in certain reactions, especially those involving carbocation formation at the benzylic position. researchgate.net Such intermediates are bridged species where the phenyl group participates in stabilizing the positive charge, and their formation can influence the stereochemical and regiochemical outcome of a reaction. researchgate.net The fluorine atom would likely exert a significant electronic effect on the stability and reactivity of any such charged or radical intermediates.

Stereochemical Control and Regioselectivity in Transformations

Influence of Chiral Amines on Stereospecificity

The inherent chirality of an amine can be a determining factor in controlling the stereochemical outcome of a chemical transformation. Chiral amines are crucial building blocks in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. uni-greifswald.deacs.org One of the most effective methods for the stereospecific synthesis of chiral amines is through biocatalysis, utilizing enzymes such as ω-transaminases (ω-TAs). researchgate.net

Amine transaminases catalyze the transfer of an amino group from an amino donor to a prochiral ketone, producing a chiral amine with high enantioselectivity. researchgate.net The enzyme's active site creates a chiral environment that precisely orientates the substrate, leading to the formation of predominantly one enantiomer. The stereospecificity is therefore dictated by the choice of the enzyme, with different transaminases exhibiting distinct (R)- or (S)-selectivity. uni-greifswald.de This enzymatic approach allows for the synthesis of optically pure amines that can then impart their stereochemical information in subsequent reactions. researchgate.net

The table below presents examples of ω-transaminases and their documented stereoselectivity in the synthesis of chiral amines from prochiral ketones, illustrating the high degree of stereochemical control achievable.

| Enzyme Source | Selectivity | Typical Substrates | Key Feature |

| Vibrio fluvialis | (R)-selective | Prochiral ketones | High enantiomeric excess for (R)-amines. |

| Chromobacterium violaceum | (S)-selective | Prochiral ketones | Produces (S)-amines with high optical purity. |

| Silicibacter pomeroyi | Broad substrate scope | Various ketones and amines | High activity under mild conditions. researchgate.net |

Base-Catalyzed Stereospecific Isomerization of Allylic Amines

The isomerization of allylic amines into enamines or imines is a significant transformation in organic synthesis. When this reaction is performed on a chiral allylic amine, preserving the stereochemical information is a considerable challenge. However, research has demonstrated that a stereospecific isomerization can be achieved using specific organocatalysts. nih.gov

A notable method involves the use of a strong, non-nucleophilic guanidine-type base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), as a catalyst. nih.govdiva-portal.org This process facilitates the isomerization of α-chiral allylic amines to chiral enamines/imines with a high degree of chirality transfer. The mechanism is proposed to proceed through a deprotonation/reprotonation sequence involving a tight ion pair intermediate. nih.gov The organized structure of this ion pair, potentially involving the protonated TBD catalyst and the deprotonated amine substrate, ensures that the proton is returned to the γ-position on the same face from which it was removed from the α-position, thus preserving the stereochemical integrity. nih.gov

This methodology has been successfully applied to the synthesis of γ-chiral aliphatic amines. For instance, α-chiral γ-trifluoromethylated allylic amines have been isomerized stereospecifically and subsequently reduced to yield α,γ-chiral amines with excellent diastereo- and enantioselectivity. nih.gov This demonstrates a powerful strategy for transferring a stereocenter from an α-position to a γ-position in an aliphatic amine chain. nih.gov

The following table summarizes findings from a study on the TBD-catalyzed stereospecific isomerization of a chiral allylic amine.

| Parameter | Observation | Mechanistic Implication | Reference |

| Catalyst | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Effective in promoting isomerization with chirality transfer. | nih.gov |

| Substrate | α-Chiral primary allylic amine | Chirality at the α-carbon is transferred to the γ-carbon. | nih.gov |

| Intermediate | Chiral enamine/imine mixture | Not isolated; directly used in subsequent reduction. | nih.gov |

| Proposed Mechanism | Stepwise deprotonation/reprotonation | Involves a tight-ion-pair intermediate with induced noncovalent chirality. | nih.gov |

| Outcome | High diastereo- and enantioselectivity | Demonstrates effective stereospecificity in the isomerization. | nih.gov |

Role As a Building Block and Derivatization Strategies in Advanced Organic Synthesis

Utilization in the Construction of Complex Molecular Architectures

The strategic placement of functional groups in 3-Fluoro-4-phenylbutan-1-amine makes it an adept precursor for synthesizing intricate molecular structures. The nucleophilic primary amine is central to its utility, allowing for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, which are fundamental steps in the assembly of complex organic molecules and pharmaceutical intermediates. nih.govacs.org

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.gov The primary amine of 3-Fluoro-4-phenylbutan-1-amine provides a direct entry point for the synthesis of such systems. Through reactions with appropriate bifunctional reagents, the amine can participate in cyclization cascades to form various heterocyclic rings. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrroles or other five- and six-membered nitrogenous rings. The specific reaction pathways and resulting heterocyclic systems are dictated by the choice of co-reactants and reaction conditions, offering a modular approach to a diverse range of complex structures. The development of synthetic strategies aimed at producing a wide array of structurally diverse molecules from polyfunctional starting materials is a key area of modern organic synthesis. ekb.eg

As a primary amine, 3-Fluoro-4-phenylbutan-1-amine is a foundational starting material for an array of more complex substituted phenylalkylamines. Standard synthetic transformations such as N-alkylation and reductive amination can be employed to introduce a wide variety of substituents onto the nitrogen atom. These methods are cornerstones for the synthesis of aliphatic amines. acs.org This derivatization is crucial for building libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. The ability to systematically modify the amine substituent allows for the fine-tuning of a molecule's pharmacological profile. New synthetic methods are continuously being developed to create valuable organic compounds that can serve as building blocks for functionalized drug candidates. whiterose.ac.uk

The 1,2,3-triazole moiety is a prominent structural motif in medicinal chemistry, often synthesized via the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govbeilstein-journals.org 3-Fluoro-4-phenylbutan-1-amine can be readily converted into a key intermediate for this reaction. The synthesis involves two main steps:

Conversion to Azide (B81097) : The primary amine is first transformed into an azide (-N₃) group through standard procedures, such as diazotization followed by substitution with an azide salt.

Cycloaddition : The resulting azide intermediate can then undergo a [3+2] cycloaddition reaction with a terminal alkyne in the presence of a copper(I) catalyst. mdpi.com This reaction is known for its high yield, selectivity for the 1,4-disubstituted isomer, and tolerance of a wide range of functional groups. beilstein-journals.orgnih.gov

This versatile method allows for the linkage of the 3-fluoro-4-phenylbutyl scaffold to a vast array of other molecular fragments via the stable triazole ring, providing a powerful strategy for generating novel and complex chemical entities. mdpi.comthesciencein.org

| Starting Material (Derived from Amine) | Reactant | Reaction Type | Product Structure |

|---|---|---|---|

| 3-Azido-2-fluoro-1-phenylbutane | Terminal Alkyne (R-C≡CH) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Chiral 1,4-Disubstituted-1,2,3-Triazole Derivative |

Strategies for Functional Group Derivatization of the Amine Moiety

The primary amine of 3-Fluoro-4-phenylbutan-1-amine is highly amenable to derivatization, a process that is critical for both analytical characterization and the synthesis of target molecules. These strategies leverage the nucleophilicity of the amine to form stable covalent bonds with various reagents.

In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often necessary when a compound lacks a strong chromophore or fluorophore for sensitive detection. thermofisher.com The primary amine of 3-Fluoro-4-phenylbutan-1-amine can be tagged with reagents that impart strong UV absorbance or fluorescence, significantly lowering the limits of detection. thermofisher.comnih.gov This pre-column derivatization is a well-established technique for the analysis of aliphatic amines. thermofisher.commdpi.com The choice of reagent depends on the desired detection method and the analytical instrumentation available.

| Derivatization Reagent | Abbreviation | Purpose/Detection Method |

|---|---|---|

| o-Phthalaldehyde (with a thiol) | OPA | Fluorescence Detection thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence Detection thermofisher.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Fluorescence Detection lcms.cz |

| 2,4-Dinitrofluorobenzene | DNFB | UV Detection thermofisher.com |

| Dansyl Chloride | DNS-Cl | Fluorescence Detection |

The formation of amide and sulfonamide linkages are two of the most robust and frequently used reactions in organic and medicinal chemistry. nih.govresearchgate.net These functional groups are present in a multitude of approved drugs.

Amide Formation : 3-Fluoro-4-phenylbutan-1-amine readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form stable amide bonds. The direct condensation with a carboxylic acid typically requires a coupling agent to facilitate the reaction. This transformation is fundamental for building peptide-like structures and other complex molecules. researchgate.net

Sulfonamide Formation : Sulfonamides are synthesized by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. researchgate.netijarsct.co.in The resulting sulfonamide group is a key pharmacophore in many classes of drugs. researchgate.netnih.gov The reaction is generally high-yielding and proceeds under mild conditions. ijarsct.co.in

| Reactant Type | General Structure | Resulting Functional Group | Product Class |

|---|---|---|---|

| Acyl Chloride | R-COCl | -NH-CO-R | Amide |

| Sulfonyl Chloride | R-SO₂Cl | -NH-SO₂-R | Sulfonamide |

Carbon-Nitrogen Bond Forming Reactions in Downstream Synthesis

As a primary amine, 3-Fluoro-4-phenylbutan-1-amine is a versatile building block for introducing the 3-fluoro-4-phenylbutyl moiety into more complex molecules through various carbon-nitrogen (C-N) bond forming reactions. The nucleophilic nature of the primary amino group allows it to readily participate in reactions such as acylation to form amides, reaction with sulfonyl chlorides to produce sulfonamides, and coupling with isocyanates or carbonyl precursors to yield ureas and carbamates. Furthermore, it can undergo reductive amination with aldehydes and ketones to furnish secondary and tertiary amines. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of novel derivatives with tailored properties.

Amide Bond Formation (Acylation)

The reaction of 3-Fluoro-4-phenylbutan-1-amine with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) is a direct method for forming robust amide linkages. These reactions are typically mediated by coupling reagents to facilitate the dehydration process when starting from a carboxylic acid. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.

A general scheme for amide formation is the reaction of an amine with a carboxylic acid in the presence of a coupling agent. For instance, reacting 3-Fluoro-4-phenylbutan-1-amine with a generic carboxylic acid (R-COOH) using EDC and HOBt in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF) would yield the corresponding N-(3-fluoro-4-phenylbutyl)amide. The choice of reaction conditions can be tailored based on the specific substrates involved.

Sulfonamide Synthesis

Sulfonamides are a critical class of compounds, particularly in pharmaceuticals. 3-Fluoro-4-phenylbutan-1-amine can be converted to its corresponding sulfonamide by reacting with a sulfonyl chloride (R-SO₂Cl). This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting N-(3-fluoro-4-phenylbutyl)sulfonamide derivatives are valuable for further synthetic manipulation or biological screening. The synthesis is generally straightforward and proceeds in high yield under mild conditions.

Urea and Carbamate Formation

The synthesis of ureas from 3-Fluoro-4-phenylbutan-1-amine can be achieved by its reaction with an isocyanate (R-N=C=O). This addition reaction is typically fast and high-yielding, providing direct access to N,N'-disubstituted ureas. Alternatively, ureas can be formed through reactions with phosgene (B1210022) equivalents or by the coupling of the amine with carbamic acid derivatives.

Carbamates can also be synthesized from this primary amine. A common method involves the reaction with a chloroformate (R-O(C=O)Cl) in the presence of a base. Another approach is the reaction of the amine with carbon dioxide to form a carbamic acid intermediate, which can then be alkylated or coupled with an alcohol under specific conditions, such as those used in Mitsunobu reactions.

Reductive Amination

To generate secondary or tertiary amines, 3-Fluoro-4-phenylbutan-1-amine can be employed in reductive amination reactions. nih.gov This process involves the initial reaction of the amine with an aldehyde or a ketone to form an imine intermediate in situ. guidechem.com This intermediate is then reduced without isolation to the corresponding amine. guidechem.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they selectively reduce the protonated imine over the carbonyl starting material. guidechem.com This one-pot procedure is highly efficient for introducing a wide variety of alkyl or arylalkyl substituents onto the nitrogen atom, thus avoiding the over-alkylation issues often associated with direct alkylation of amines. nih.govguidechem.com

Below is an interactive data table summarizing the general C-N bond forming reactions applicable to 3-Fluoro-4-phenylbutan-1-amine.

| Reaction Type | Reactant 1 | Reactant 2 | Typical Reagents/Conditions | Product Class |

| Amide Formation | 3-Fluoro-4-phenylbutan-1-amine | Carboxylic Acid (R-COOH) | EDC, HOBt, DMF | N-Substituted Amide |

| Sulfonamide Formation | 3-Fluoro-4-phenylbutan-1-amine | Sulfonyl Chloride (R-SO₂Cl) | Pyridine or Et₃N, CH₂Cl₂ | N-Substituted Sulfonamide |

| Urea Formation | 3-Fluoro-4-phenylbutan-1-amine | Isocyanate (R-NCO) | Aprotic solvent (e.g., THF, CH₂Cl₂) | N,N'-Disubstituted Urea |

| Carbamate Formation | 3-Fluoro-4-phenylbutan-1-amine | Chloroformate (R-OCOCl) | Base (e.g., Et₃N) | N-Substituted Carbamate |

| Reductive Amination | 3-Fluoro-4-phenylbutan-1-amine | Aldehyde/Ketone (R₂C=O) | NaBH₃CN or NaBH(OAc)₃, mild acid | Secondary/Tertiary Amine |

Q & A

Q. Advanced

- NMR contradictions : Use 2D techniques (COSY, HSQC) to distinguish overlapping signals. Fluorine’s deshielding effect may shift aromatic protons; compare with analogs like 1-(4-Fluorophenyl)butan-2-amine .

- IR ambiguities : Assign peaks using computational tools (DFT) to verify C-F stretching (~1,100 cm⁻¹) and amine N-H vibrations .

- Cross-validation : Combine mass spectrometry (HRMS) with X-ray crystallography for absolute configuration confirmation .

What are the best practices for characterizing enantiomeric purity in 3-Fluoro-4-phenylbutan-1-amine?

Q. Basic

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.

- Polarimetry : Measure optical rotation and compare to literature values for related fluorinated amines .

- Circular Dichroism (CD) : Confirm enantiomer-specific absorption bands in the 200–250 nm range .

How does the fluorine substituent at the 4-position influence biological activity in receptor binding assays?

Q. Advanced

- Electron-withdrawing effects : Fluorine increases the compound’s binding affinity to serotonin/dopamine receptors by stabilizing charge-transfer interactions.

- Steric effects : The 4-fluoro group may block metabolism by cytochrome P450 enzymes, enhancing bioavailability. Compare with non-fluorinated analogs (e.g., phenylbutanamine) in competitive inhibition assays .

- Case study : In MAO-B inhibition studies, fluorinated derivatives showed 2–3× higher IC₅₀ values than non-fluorinated counterparts due to enhanced hydrophobic interactions .

What strategies mitigate racemization during the synthesis of enantiomerically pure 3-Fluoro-4-phenylbutan-1-amine?

Q. Advanced

- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts during asymmetric hydrogenation .

- Low-temperature amination : Conduct reactions below 0°C to reduce kinetic resolution barriers.

- Dynamic kinetic resolution (DKR) : Employ enzymes like lipases in tandem with metal catalysts to favor a single enantiomer .

How can researchers address discrepancies in biological assay results for 3-Fluoro-4-phenylbutan-1-amine across different cell lines?

Q. Advanced

- Assay standardization : Normalize data using internal controls (e.g., β-galactosidase reporters) and replicate across multiple lines (HEK-293, SH-SY5Y).

- Metabolic profiling : Use LC-MS to quantify metabolite interference (e.g., fluorophenylacetaldehyde) that may vary by cell type .

- Receptor subtype specificity : Perform radioligand displacement assays with selective antagonists (e.g., ketanserin for 5-HT₂A) to isolate target interactions .

What safety protocols are essential when handling 3-Fluoro-4-phenylbutan-1-amine in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., fluorinated nitro compounds).

- Spill management : Neutralize amine residues with dilute acetic acid and adsorb with vermiculite .

How can computational methods predict the reactivity of 3-Fluoro-4-phenylbutan-1-amine in novel chemical reactions?

Q. Advanced

- DFT calculations : Model transition states for nucleophilic attacks (e.g., SN2 at the β-carbon) using Gaussian or ORCA software.

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing carbocation intermediates) .

- Machine learning : Train models on fluorinated amine datasets to predict regioselectivity in electrophilic substitutions .

What analytical techniques differentiate 3-Fluoro-4-phenylbutan-1-amine from its structural isomers?

Q. Basic

- GC-MS : Compare retention times and fragmentation patterns (e.g., m/z 123 for fluorophenyl fragments).

- ¹³C NMR : Identify distinct chemical shifts for the fluorine-adjacent carbon (δ ~160 ppm for C-F coupling) .

- X-ray diffraction : Resolve positional isomerism via crystal structure analysis .

How does the pH of the reaction medium affect the stability of 3-Fluoro-4-phenylbutan-1-amine during storage?

Q. Advanced

- Acidic conditions (pH < 3) : Protonation of the amine reduces oxidative degradation but may promote hydrolysis of the C-F bond.

- Basic conditions (pH > 9) : Accelerate oxidation; add antioxidants like BHT (0.1% w/v) to stabilize.

- Optimal storage : Keep at pH 6–7 in amber vials under nitrogen at −20°C to minimize decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.